LogP Differential of >1.6 Units vs. Piperazine Analog Dictates Membrane Permeability and Formulation Strategy
The target compound (piperidine analog) exhibits a computed logP of 1.54, whereas the direct piperazine analog (CAS 1279219-11-2) has an ACD/LogP of -0.11—a difference of 1.65 log units [1]. This shift moves the piperazine analog into a substantially more hydrophilic property space. In the context of CNS drug discovery, the piperidine variant falls within the optimal logP range (1–3) for blood-brain barrier penetration, while the piperazine analog falls well below this window [2].
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.538 (ZINC computed) |
| Comparator Or Baseline | Piperazine analog (CAS 1279219-11-2): ACD/LogP = -0.11 |
| Quantified Difference | ΔlogP = 1.65 units (piperidine is ~45-fold more lipophilic) |
| Conditions | In silico prediction: ZINC (target) vs. ACD/Labs Percepta v14.00 (comparator) |
Why This Matters
A logP difference of >1.5 units dictates substantially different membrane permeability, protein binding, and formulation requirements; researchers selecting between these scaffolds for lead optimization must account for this divergence, as it will drive different ADME profiles and oral bioavailability outcomes.
- [1] ZINC Database. ZINC000577209481: 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyridazine. logP = 1.538. Accessed 2026. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. Optimal logP for CNS penetration: 1–3. View Source
